molecular formula C6H9NO2S B8414278 Methyl 2-amino-thiophenecarboxylate

Methyl 2-amino-thiophenecarboxylate

Cat. No. B8414278
M. Wt: 159.21 g/mol
InChI Key: UCCHSYJXSFJNLU-UHFFFAOYSA-N
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Patent
US08354528B2

Procedure details

Scheme 6 shows the synthesis of 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine 18 starting by cyclization of methyl 2-amino-thiophenecarboxylate 15 (95 g) with chlorosulfonyl isocyanate at low temperature remains (−60° C. to −55° C.) to give thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 16. Phosphorous oxychloride was added slowly to a cold solution of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 16 and N,N-dimethylaniline (0.75 equiv.) in acetonitrile while maintaining the temperature below 25° C. The mixture was then heated to 80-85° C. and stirred for 24 hours to afford dichlorothieno[2,3-d]pyrimidine 17. Morpholine (2.2 equiv.) was added to a solution of 2,4-dichlorothieno[2,3-d]pyrimidine 17 in methanol and stirred at ambient temperature for 1 h to give 18.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1N=C(N2CC[O:14][CH2:13]C2)C2C=CSC=2N=1.[NH2:17][C:18]1(C(OC)=O)[CH2:22][CH:21]=[CH:20][S:19]1.ClS([N:31]=[C:32]=[O:33])(=O)=O>>[NH:17]1[C:18]2[S:19][CH:20]=[CH:21][C:22]=2[C:13](=[O:14])[NH:31][C:32]1=[O:33]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)SC=C2)N2CCOCC2
Name
Quantity
95 g
Type
reactant
Smiles
NC1(SC=CC1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(−60° C. to −55° C.)

Outcomes

Product
Name
Type
product
Smiles
N1C(NC(C2=C1SC=C2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.